molecular formula C6H5BrClNO B3247159 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one CAS No. 1809157-88-7

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one

Cat. No.: B3247159
CAS No.: 1809157-88-7
M. Wt: 222.47 g/mol
InChI Key: WIIJFAZUAYFFSH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound that contains bromine, chlorine, and a methyl group attached to a pyridinone ring. Compounds of this type are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one typically involves halogenation and methylation reactions starting from a pyridinone precursor. Common synthetic routes may include:

    Halogenation: Introduction of bromine and chlorine atoms using reagents such as bromine (Br2) and chlorine (Cl2) or their derivatives.

    Methylation: Introduction of a methyl group using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above reactions, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyridinone derivative.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Can act as a ligand in coordination chemistry.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-bromo-1-methylpyridin-4(1H)-one: Similar structure but different substitution pattern.

    5-Bromo-2-chloro-1-ethylpyridin-4(1H)-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of bromine, chlorine, and a methyl group in 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one may confer distinct reactivity and biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

5-bromo-2-chloro-1-methylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIJFAZUAYFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257057
Record name 4(1H)-Pyridinone, 5-bromo-2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809157-88-7
Record name 4(1H)-Pyridinone, 5-bromo-2-chloro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809157-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinone, 5-bromo-2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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